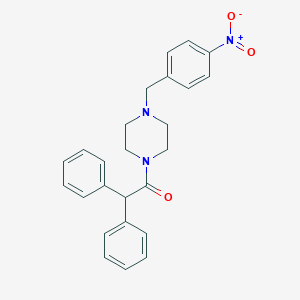![molecular formula C15H17N3O2 B229655 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine](/img/structure/B229655.png)
2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine
Übersicht
Beschreibung
2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine (MNBAEP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyridine family, which is a class of organic compounds that are widely used in the pharmaceutical and chemical industries.
Wirkmechanismus
The mechanism of action of 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins that are involved in the development of diseases. For example, 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and acetylcholine. 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine has several advantages and limitations for lab experiments. One of the major advantages is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. However, one of the limitations is that it is a relatively new compound, and there is limited information available on its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine. One of the major areas of research is the development of new drugs for the treatment of Alzheimer's disease and Parkinson's disease. 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine has been shown to have potential as a therapeutic agent for these diseases, and further research is needed to determine its effectiveness in clinical trials. Another area of research is the development of new methods for synthesizing 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine, which may help to improve its properties and increase its potential applications.
In conclusion, 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its potential as a therapeutic agent for the treatment of various diseases, and further research is needed to determine its effectiveness in clinical trials. The development of new methods for synthesizing 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine may also help to improve its properties and increase its potential applications.
Wissenschaftliche Forschungsanwendungen
2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of new drugs for the treatment of various diseases. 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine has been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C15H17N3O2 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
N-methyl-N-[(3-nitrophenyl)methyl]-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C15H17N3O2/c1-17(10-8-14-6-2-3-9-16-14)12-13-5-4-7-15(11-13)18(19)20/h2-7,9,11H,8,10,12H2,1H3 |
InChI-Schlüssel |
PCEOEAHRHOFKFJ-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)

![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)


![N'-[(1-isobutyl-1H-benzimidazol-2-yl)methylene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B229594.png)
![2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide](/img/structure/B229598.png)
![Ethyl 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B229600.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)
![(4-Nitrophenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B229603.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)